Calcium metaphosphate

Vue d'ensemble

Description

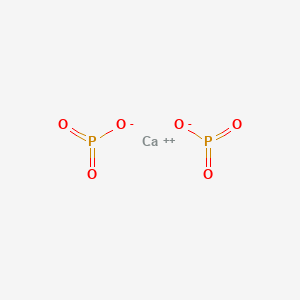

Calcium metaphosphate is an inorganic compound with the chemical formula Ca(PO3)2. It is a type of metaphosphate, which are salts or esters of metaphosphoric acid. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium metaphosphate can be synthesized through several methods. One common method involves the reaction of calcium carbonate (CaCO3) with metaphosphoric acid (HPO3) at high temperatures. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HPO}_3 \rightarrow \text{Ca(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium phosphate and phosphoric acid. The mixture is heated to a temperature of around 800-1000°C, resulting in the formation of this compound. The process can be represented by the following reaction: [ \text{Ca}_3(\text{PO}_4)_2 + 4 \text{H}_3\text{PO}_4 \rightarrow 3 \text{Ca(PO}_3)_2 + 6 \text{H}_2\text{O} ]

Analyse Des Réactions Chimiques

Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is relatively stable and does not easily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

-

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium phosphate and phosphoric acid. [ \text{Ca(PO}_3)_2 + \text{H}_2\text{O} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 2 \text{H}_3\text{PO}_4 ]

-

Condensation: this compound can undergo condensation reactions to form longer chains or cyclic metaphosphates.

Major Products: The major products formed from the hydrolysis of this compound are calcium phosphate and phosphoric acid. In condensation reactions, the products can include various polyphosphates and cyclic metaphosphates.

Applications De Recherche Scientifique

Calcium metaphosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.

Medicine: It is explored for its use in drug delivery systems and as a component in dental materials.

Mécanisme D'action

The mechanism of action of calcium metaphosphate in biological systems involves its interaction with calcium and phosphate ions. It can release these ions in a controlled manner, which is crucial for processes such as bone mineralization and tissue regeneration. The release of calcium and phosphate ions can activate various cellular pathways, promoting the growth and differentiation of osteoblasts and other cells involved in bone formation .

Comparaison Avec Des Composés Similaires

Calcium metaphosphate can be compared with other calcium phosphate compounds, such as hydroxyapatite (Ca5(PO4)3(OH)), tricalcium phosphate (Ca3(PO4)2), and calcium pyrophosphate (Ca2P2O7):

Propriétés

Numéro CAS |

13477-39-9 |

|---|---|

Formule moléculaire |

CaHO3P |

Poids moléculaire |

120.06 g/mol |

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |

Clé InChI |

XDFNJBWMYYENEF-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |

SMILES canonique |

O[P+](=O)[O-].[Ca] |

Key on ui other cas no. |

53801-86-8 123093-85-6 13477-39-9 |

Description physique |

Odourless, colourless crystals or white powde |

Solubilité |

Usually sparingly soluble in water. Soluble in acid medium |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

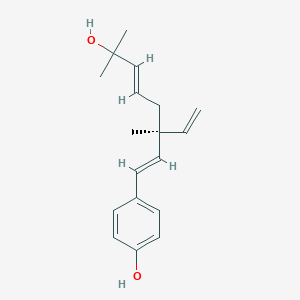

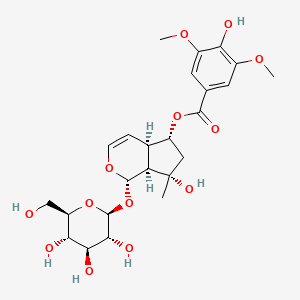

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)